

Physicochemical Characterization of Novel Dapagliflozin Analogs: An In-depth Technical Guide

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Compound of Interest

Compound Name: *galacto-Dapagliflozin*

Cat. No.: *B560394*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characterization of novel analogs of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The development of new Dapagliflozin analogs is a promising avenue for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and expanding the clinical applications of SGLT2 inhibitors. This document outlines the key physicochemical properties of several classes of novel Dapagliflozin analogs, details the experimental protocols for their characterization, and visualizes relevant pathways and workflows.

Introduction to Dapagliflozin and SGLT2 Inhibition

Dapagliflozin is a C-glycosyl compound that functions as a selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.[1][2][3][4]

The therapeutic potential of SGLT2 inhibitors extends beyond glycemic control, with demonstrated benefits in cardiovascular and renal health.[5][6] Consequently, there is significant interest in the discovery and development of novel Dapagliflozin analogs with improved properties. A thorough physicochemical characterization of these new chemical entities is a critical step in the drug development process, as it influences their formulation, bioavailability, and overall clinical performance.

Novel Dapagliflozin Analogs and their Physicochemical Properties

Recent research has focused on the synthesis and evaluation of several new classes of Dapagliflozin analogs. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. While comprehensive physicochemical data for many novel compounds are not always publicly available, this section summarizes the key findings for some recently developed analog series.

Table 1: Physicochemical and Biological Activity Data of Novel Dapagliflozin Analogs

Analog Class	Specific Compound Example	Molecular Weight (g/mol)	C log P	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity (SGLT1/SGLT2)	Reference
Dapagliflozin (Reference)	-	408.87	3.4	1.12	1390	~1241	[5] [7]
C-benzyl glucoside analogs	Compound 14	Not Reported	Not Reported	0.64	500	~781	[8]
Gem-difluoromethylenated analogs	Compound 11	Not Reported	Not Reported	0.35	Not Reported	Not Reported	
Nitric oxide releasing derivatives	Compound 2	Not Reported	Not Reported	Moderate Inhibition	Not Reported	Not Reported	[9]
Thiazolyl methylphenyl glucosides	Compound 14v	Not Reported	2.7 - 3.0	0.720	Not Reported	Not Reported	[7]
Thiazolyl methylphenyl glucosides	Compound 14y	Not Reported	2.7 - 3.0	0.772	Not Reported	Not Reported	[7]

Macrocyclic C-aryl glucosides	Compound 23	Not Reported	Not Reported	0.899	Not Reported	Not Reported	[10]
Macrocyclic C-aryl glucosides	Compound 40	Not Reported	Not Reported	0.778	Not Reported	Not Reported	[10][11]

Note: "Not Reported" indicates that the data was not found in the cited literature. IC50 values represent the half-maximal inhibitory concentration and are a measure of the compound's potency.

Experimental Protocols for Physicochemical Characterization

A comprehensive physicochemical characterization is essential for the preclinical development of novel drug candidates. The following protocols are standard methods used for the evaluation of Dapagliflozin and its analogs.

Determination of pKa

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and distribution of a drug.

Method: Potentiometric Titration

- **Sample Preparation:** Prepare a solution of the test compound in a suitable solvent (e.g., methanol/water mixture) at a known concentration (typically 1-5 mg/mL).
- **Titration:** Titrate the sample solution with a standardized solution of hydrochloric acid (for basic compounds) or sodium hydroxide (for acidic compounds).
- **Data Acquisition:** Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For compounds with low aqueous solubility, co-solvents or computational methods may be employed.

Determination of Partition Coefficient (logP) and Distribution Coefficient (logD)

LogP (octanol-water partition coefficient) and logD (distribution coefficient at a specific pH) are measures of a compound's lipophilicity, which is a key determinant of its permeability across biological membranes.

Method: Shake-Flask Method

- System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance). The two phases should be mutually saturated.
- Sample Addition: Add a known amount of the test compound to the biphasic system.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure the compound has reached equilibrium between the two phases.
- Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.
- Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation:
 - logP (for the non-ionized form): $\log P = \log([Compound]_{octanol} / [Compound]_{water})$
 - logD (at a specific pH): $\log D = \log([Compound]_{octanol} / [Compound]_{aqueous})$

Solubility Determination

Aqueous solubility is a crucial property that affects drug dissolution and absorption.

Method: Equilibrium Solubility Method

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
- **Sample Processing:** Filter or centrifuge the suspension to remove undissolved solids.
- **Quantification:** Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, manufacturability, and bioavailability.

3.4.1. Powder X-ray Diffraction (PXRD)

- **Purpose:** To determine the crystallinity and polymorphic form of the compound.
- **Methodology:** A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is unique to the crystalline form of the substance.

3.4.2. Differential Scanning Calorimetry (DSC)

- **Purpose:** To determine the melting point, glass transition temperature, and other thermal events.
- **Methodology:** A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic or exothermic events are recorded as peaks in the thermogram.

3.4.3. Thermogravimetric Analysis (TGA)

- Purpose: To evaluate the thermal stability and determine the presence of solvates or hydrates.
- Methodology: The mass of the sample is monitored as a function of temperature as it is heated in a controlled atmosphere. Mass loss indicates decomposition or desolvation.

3.4.4. Dynamic Vapor Sorption (DVS)

- Purpose: To assess the hygroscopicity of the compound.
- Methodology: The sample is exposed to varying levels of relative humidity at a constant temperature, and the change in mass due to water sorption or desorption is measured.

3.4.5. Scanning Electron Microscopy (SEM)

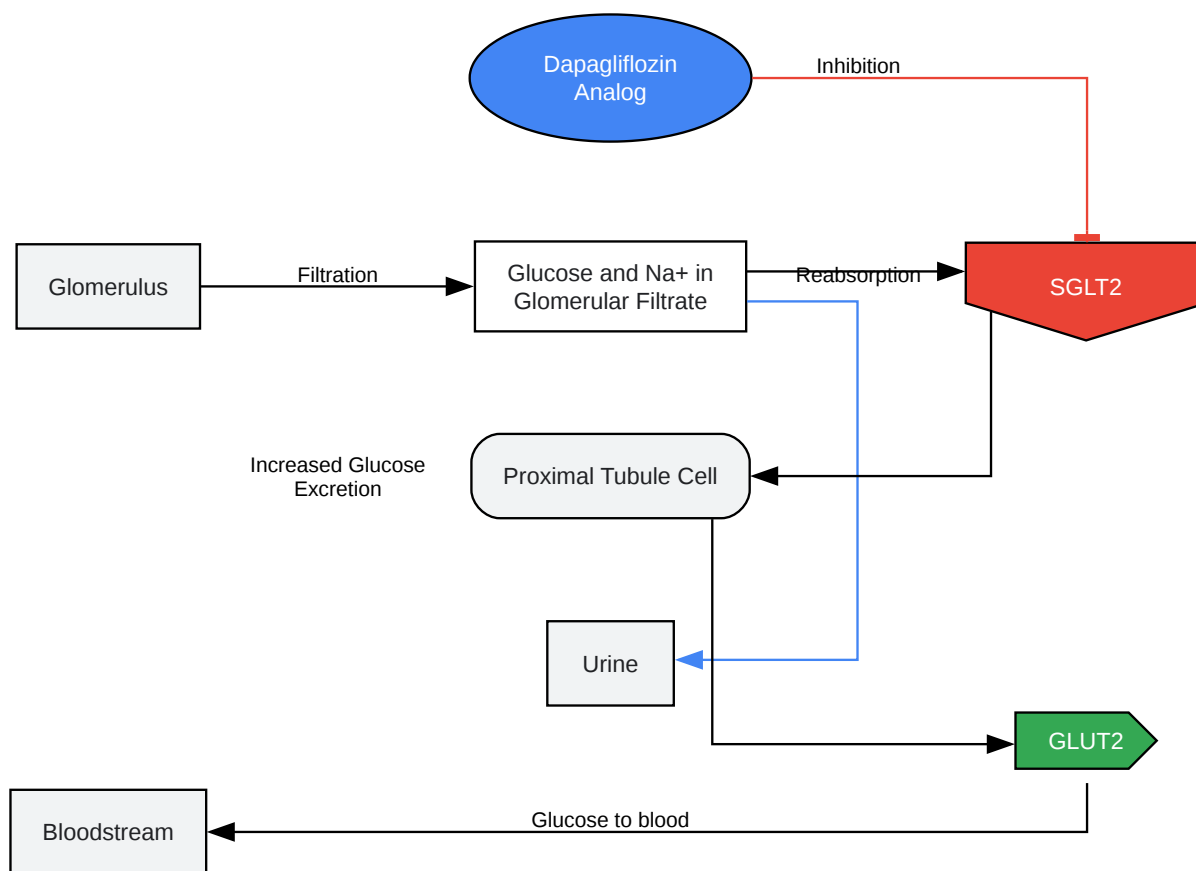
- Purpose: To visualize the morphology and particle size of the solid material.
- Methodology: A focused beam of electrons is scanned over the sample surface to create an image.

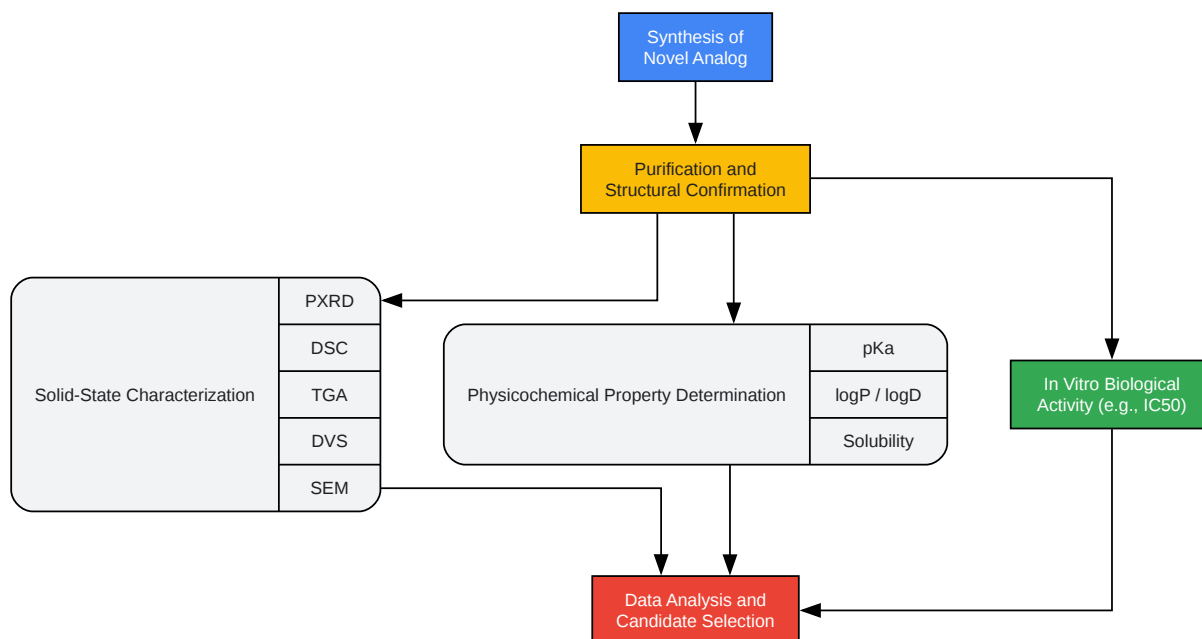
Visualizations: Signaling Pathways and

Experimental Workflows

SGLT2 Inhibition Signaling Pathway

The primary mechanism of action of Dapagliflozin and its analogs is the inhibition of SGLT2 in the renal proximal tubule.





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